molecular formula C8H13N3O3 B3204001 Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate CAS No. 1026411-22-2

Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate

Cat. No. B3204001
CAS RN: 1026411-22-2
M. Wt: 199.21 g/mol
InChI Key: MEDFELAXODGQMF-UHFFFAOYSA-N
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Description

“Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate” is likely an organic compound containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The compound also contains an ethyl ester group and a methoxymethyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring, an ethyl ester group, and a methoxymethyl group .


Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, imidazole compounds are polar and can participate in hydrogen bonding .

Future Directions

Research into imidazole compounds is ongoing, and these compounds have been found to have a variety of biological activities. Future research may focus on developing new synthesis methods for these compounds, studying their biological activities, and developing them into effective drugs .

properties

IUPAC Name

ethyl 4-amino-1-(methoxymethyl)imidazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-3-14-8(12)7-10-6(9)4-11(7)5-13-2/h4H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDFELAXODGQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN1COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate
Reactant of Route 2
Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate
Reactant of Route 3
Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate
Reactant of Route 4
Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate
Reactant of Route 6
Ethyl 4-amino-1-(methoxymethyl)-1H-imidazole-2-carboxylate

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